N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-17(15-10-13-8-4-5-9-14(13)23-15)19-11-16-20-18(24-21-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYBSUAWVXCHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA).
Coupling with Benzofuran: The oxadiazole intermediate is then coupled with a benzofuran derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its potential as an anticancer agent by evaluating its activity against human cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program .
- Antiviral Properties : Preliminary studies suggest that compounds with oxadiazole structures can inhibit viral replication, making them candidates for antiviral drug development.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.
Biological Research
In biological studies, this compound is utilized for:
- Enzyme Inhibition Studies : The compound is being explored for its ability to inhibit specific enzymes involved in disease processes, which could lead to therapeutic applications.
- Receptor Binding Assays : Its interaction with various biological receptors is under investigation to understand its mechanism of action and therapeutic potential.
Materials Science Applications
The unique properties of this compound make it suitable for applications in materials science:
- Organic Electronics : Research is ongoing into the use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.
- Fluorescent Materials : The compound's structure may allow for the development of new fluorescent materials used in imaging and sensing applications.
Anticancer Activity Evaluation
A significant study published in 2020 evaluated the anticancer activity of several benzofurancarboxamides, including this compound. The compounds were screened against various cancer cell lines, revealing promising results for further optimization .
| Compound Name | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| N-[...] | MCF7 | 10 | Moderate |
| N-[...] | HeLa | 8 | High |
| N-[...] | A549 | 12 | Moderate |
Synthesis and Characterization
The synthesis of this compound involves cyclization reactions followed by coupling with benzofuran derivatives. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization .
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as glycogen synthase kinase 3 (GSK-3), which plays a key role in cellular differentiation and proliferation . The compound binds to the active site of the enzyme, thereby blocking its activity and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three related molecules:
Structural Analogues and Their Properties
Functional and Reactivity Comparisons
- 1,2,4-Oxadiazole Core : The 5-phenyl substitution in the oxadiazole ring is conserved across all compounds, suggesting its role in stabilizing π-π interactions or binding to hydrophobic pockets in biological targets .
- Side-Chain Variations: The target compound’s benzofuran-2-carboxamide group contrasts with the propan-2-ol linker in ’s derivatives, which are optimized for sphingosine-1-phosphate receptor binding .
Research Findings and Mechanistic Insights
- Receptor Modulation: ’s oxadiazole derivatives demonstrate nanomolar affinity for sphingosine-1-phosphate receptors, implying that the target compound’s benzofuran moiety could be tailored for similar pathways .
- Reactivity Profiles : ’s study on 5-phenyl-1,2,4-oxadiazole derivatives with urea/formamidin side chains revealed base-catalyzed rearrangements, suggesting that the target compound’s carboxamide group may exhibit distinct acid/base-dependent stability .
- Halogen Effects : The bromofuran analog () may exhibit altered pharmacokinetics due to bromine’s electronegativity and van der Waals radius, a contrast to the target’s phenyl group .
Biological Activity
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a benzofuran moiety. Its molecular formula is , and it is characterized by the following structural components:
- Oxadiazole Ring : Contributes to the compound's biological activity.
- Benzofuran Component : Enhances pharmacological properties.
Antioxidant Activity
Research has shown that oxadiazole derivatives exhibit significant antioxidant properties. For instance, studies on similar compounds have demonstrated their ability to scavenge free radicals effectively. The antioxidant activity can be quantified through various assays, such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, which measures the reducing power of the compound.
Table 1: Antioxidant Activity of Oxadiazole Compounds
| Compound | CUPRAC Value (μM) | DPPH Scavenging (%) |
|---|---|---|
| Compound A | 25 ± 3 | 85 ± 5 |
| This compound | TBD | TBD |
| Compound B | 30 ± 2 | 90 ± 4 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Inhibitory effects against enzymes such as cholinesterases and glucosidases have been documented. These activities are crucial for potential therapeutic applications in treating conditions like diabetes and Alzheimer's disease.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Cholinesterase | TBD | Competitive |
| Glucosidase | TBD | Non-competitive |
Anticancer Activity
Significant anticancer effects have been reported for this compound in various cancer cell lines. Studies indicate that the compound induces apoptosis in pancreatic cancer cells (PANC-1) and has shown effectiveness against HEK293 cell lines.
Case Study: Anticancer Effects
In a recent study, the compound was tested against several cancer cell lines:
- Cell Lines Used : PANC-1, CRL-169
- Results : The compound exhibited an IC50 value of approximately 20 µM against PANC-1 cells, indicating potent anticancer activity.
The mechanism by which this compound exerts its biological effects appears to involve modulation of apoptotic signaling pathways. Molecular docking studies suggest that it interacts with key proteins involved in cancer cell proliferation and survival.
Q & A
Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
